(2-Amino-3-chlorophenyl)methanol
Overview
Description
(2-Amino-3-chlorophenyl)methanol is an organic compound with the molecular formula C7H8ClNO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group at the second position and a chlorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-chlorophenyl)methanol typically involves the reduction of methyl 2-amino-3-chlorobenzoate. The reduction is carried out using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) as the solvent. The reaction is performed under an inert nitrogen atmosphere at room temperature. The methyl ester is added dropwise to the LAH suspension, and the mixture is stirred for a couple of hours to complete the reduction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring safety protocols, and implementing purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Amino-3-chlorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
- Oxidation of the hydroxyl group can yield 2-amino-3-chlorobenzaldehyde or 2-amino-3-chlorobenzoic acid.
- Reduction of the amino group can produce 2-amino-3-chlorophenylamine.
- Substitution of the chlorine atom can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-3-chlorophenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Amino-3-chlorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and hydroxyl groups can form hydrogen bonds with biological targets, influencing molecular pathways and cellular processes. Detailed studies are required to elucidate the exact mechanisms in different contexts .
Comparison with Similar Compounds
- (2-Amino-4-chlorophenyl)methanol
- (2-Amino-5-chlorophenyl)methanol
- (2-Amino-3,5-dichlorophenyl)methanol
Comparison:
Structural Differences: The position of the chlorine atom varies among these compounds, which can influence their reactivity and interactions.
Reactivity: The presence and position of substituents can affect the compound’s ability to undergo specific chemical reactions.
Properties
IUPAC Name |
(2-amino-3-chlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHOYQMBAUMKCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556741 | |
Record name | (2-Amino-3-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61487-25-0 | |
Record name | (2-Amino-3-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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